Boc-NH-PEG12-NH-Boc, also known as t-Boc-N-Amido-PEG12-NH-Boc, is a compound characterized by its polyethylene glycol (PEG) backbone, which consists of twelve ethylene glycol units. This compound features two tert-butoxycarbonyl (Boc) protected amine groups at both ends of the PEG chain. The Boc group is widely used in organic synthesis as a protecting group for amines, allowing for selective reactions without interference from the amine functionality. The molecular formula of Boc-NH-PEG12-NH-Boc is with a molecular weight of approximately 717.84 g/mol .
Boc-NH-PEG12-NH-Boc exhibits significant potential in biological applications due to its ability to modify biomolecules. The PEG component enhances solubility and biocompatibility, making it suitable for drug delivery systems and therapeutic applications. The compound's structure allows for the development of drug conjugates that can improve pharmacokinetics and reduce immunogenicity . Additionally, the free amine groups post-deprotection can facilitate the attachment of various biomolecules, including peptides and proteins.
The synthesis of Boc-NH-PEG12-NH-Boc typically involves:
Boc-NH-PEG12-NH-Boc has diverse applications in several fields:
Studies on Boc-NH-PEG12-NH-Boc have shown its effectiveness in improving the pharmacokinetic profiles of conjugated drugs. Interaction studies often focus on how the PEGylation affects drug distribution, metabolism, and excretion. For instance, PEGylated compounds typically exhibit longer circulation times in vivo due to reduced renal clearance and increased resistance to proteolytic degradation .
Boc-NH-PEG12-NH-Boc shares structural similarities with several other compounds, particularly those within the PEG family. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Boc-NH-PEG4-NH2 | Shorter PEG chain (4 units) with free amine | More soluble but less stable than longer chains |
| Propargyl-PEG12-NHBoc | Contains a propargyl group for click chemistry | Enables bioorthogonal reactions via copper-catalyzed methods |
| Boc-NH-PEG12-COOH | Terminal carboxylic acid instead of amine | Useful for direct coupling with amines without deprotection |
| Fmoc-NH-PEG12-NH2 | Fmoc protected amine instead of Boc | Different deprotection conditions required |
The uniqueness of Boc-NH-PEG12-NH-Boc lies in its dual Boc protection, which allows for versatile applications in bioconjugation while maintaining stability until deprotection is desired. This makes it particularly valuable in complex synthesis pathways where selective reactions are crucial.
Stepwise solid-phase synthesis represents a fundamental approach for constructing Boc-NH-PEG12-NH-Boc, leveraging the controlled assembly of polyethylene glycol units while maintaining protecting group integrity throughout the synthetic sequence [9] [12]. The methodology employs iterative coupling cycles that enable precise control over chain length and functionalization patterns, making it particularly suitable for producing monodisperse polyethylene glycol derivatives with defined molecular weights [10] [25].
The foundation of stepwise solid-phase synthesis for Boc-NH-PEG12-NH-Boc relies on the use of appropriately functionalized solid supports that can accommodate both the initial attachment chemistry and subsequent chain elongation reactions [10] [13]. Polystyrene-divinylbenzene resins have emerged as the preferred matrix due to their chemical inertness and compatibility with the organic solvents required for polyethylene glycol chemistry [21] [25]. The resin functionalization typically involves chlorotrityl or hydroxymethylphenoxy acetic acid linkers that provide stable attachment points while allowing for selective cleavage under mild conditions [11] [13].
The iterative coupling strategy begins with the attachment of a protected amino acid derivative to the solid support, followed by sequential addition of ethylene glycol units through nucleophilic substitution reactions [9] [12]. Each coupling cycle involves three distinct steps: deprotection of the terminal protecting group, activation of the incoming ethylene glycol monomer, and coupling under basic conditions to form the ether linkage [9] [25]. The use of base-labile protecting groups such as phenethyl derivatives has proven particularly effective, as they allow for deprotection and coupling to occur in a single reaction vessel, thereby reducing the number of synthetic steps and improving overall efficiency [9] [12].
Quality control during stepwise synthesis relies heavily on monitoring the completeness of each coupling reaction through analytical techniques such as Kaiser test for free amino groups and quantitative ninhydrin assays [13] [29]. The Kaiser test provides a colorimetric indication of unreacted amino groups, with negative results confirming successful coupling and complete consumption of reactive sites [13] [37]. Quantitative ninhydrin analysis offers more precise determination of coupling efficiency, typically requiring greater than 99.5% completion for each step to ensure high-quality final products [29] [37].
The protection of amino termini with tert-butyloxycarbonyl groups occurs at specific points during the synthesis, typically after the polyethylene glycol chain has reached the desired length [35] [36]. The Boc protection reaction employs di-tert-butyl dicarbonate in the presence of triethylamine or sodium hydroxide, proceeding through nucleophilic attack on the carbonyl carbon of the anhydride [35] [40]. The reaction conditions are carefully controlled to prevent over-acylation and ensure selective protection of primary amines while leaving secondary amines unreacted [36] [41].
Temperature control during solid-phase synthesis proves critical for maintaining both coupling efficiency and protecting group stability [10] [12]. Optimal reaction temperatures typically range from 25 to 40 degrees Celsius, with higher temperatures leading to increased side reactions and protecting group migration [12] [25]. Solvent selection also plays a crucial role, with tetrahydrofuran and dimethylformamide providing the necessary solvation for both the growing polymer chain and the solid support matrix [10] [13].
The final cleavage from the solid support requires careful optimization to preserve the Boc protecting groups while achieving quantitative release of the target compound [11] [13]. Mild acidic conditions using dilute trifluoroacetic acid or acetic acid in dichloromethane provide selective cleavage of acid-labile linkers without affecting the Boc groups [35] [37]. The cleavage conditions are monitored by analytical high-performance liquid chromatography to ensure complete release and absence of truncated sequences [29] [32].
Solution-phase synthesis of Boc-NH-PEG12-NH-Boc utilizing carbodiimide activators represents a versatile and widely applicable methodology for constructing polyethylene glycol derivatives with precise molecular architecture [14] [16]. The approach leverages the ability of carbodiimides to activate carboxylic acids toward nucleophilic attack, facilitating the formation of amide bonds between polyethylene glycol fragments and amino-functionalized components [14] [19].
Dicyclohexylcarbodiimide emerges as the most commonly employed activator for solution-phase polyethylene glycol synthesis due to its high reactivity and the insolubility of its urea byproduct [14] [16]. The mechanism proceeds through initial reaction between the carboxylic acid and dicyclohexylcarbodiimide to form an O-acylurea intermediate, which subsequently undergoes nucleophilic attack by the amine component to yield the desired amide bond [16] [19]. The dicyclohexylurea byproduct precipitates from most organic solvents, enabling its removal by simple filtration and providing clean reaction mixtures [14] [20].
For reactions requiring aqueous compatibility, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride serves as the preferred activator due to its water solubility and the water-soluble nature of its urea byproduct [14] [17]. This reagent proves particularly valuable when working with polyethylene glycol derivatives that exhibit enhanced water solubility, allowing for coupling reactions to proceed in mixed aqueous-organic solvent systems [17] [19]. The water-soluble nature of both the reagent and its byproduct facilitates purification through aqueous extraction, eliminating the need for chromatographic separation in many cases [19] [20].
The incorporation of 1-hydroxybenzotriazole as an additive significantly improves the efficiency and selectivity of carbodiimide-mediated coupling reactions [14] [16]. The additive functions by intercepting the O-acylurea intermediate to form a more reactive benzotriazole ester, which couples with amines more rapidly and with reduced racemization [14] [18]. The optimal ratio of carbodiimide to 1-hydroxybenzotriazole typically ranges from 1:1 to 1.2:1, with higher ratios leading to increased side reactions and lower ratios resulting in incomplete activation [16] [18].
Diisopropylcarbodiimide offers advantages over dicyclohexylcarbodiimide in solid-phase applications due to the increased solubility of its urea byproduct [14] [15]. This property proves particularly beneficial when the coupling reaction must proceed in the presence of a solid support, as the soluble byproduct does not interfere with resin washing and can be readily removed during workup procedures [15] [16]. The reactivity profile of diisopropylcarbodiimide closely parallels that of dicyclohexylcarbodiimide, making it a suitable substitute in most synthetic applications [14] [20].
The reaction conditions for carbodiimide-mediated coupling require careful optimization to balance reaction rate, yield, and selectivity [16] [17]. Temperature control proves critical, with most reactions proceeding optimally at temperatures between 0 and 25 degrees Celsius [14] [16]. Higher temperatures increase the rate of side reactions, particularly the formation of N-acylurea byproducts and anhydride intermediates, while lower temperatures result in unacceptably slow reaction rates [16] [18].
Solvent selection significantly influences both the reaction rate and the selectivity of carbodiimide coupling reactions [14] [17]. Dichloromethane and dimethylformamide emerge as the most effective solvents, providing good solvation for all reaction components while maintaining chemical inertness toward the coupling reagents [16] [19]. The use of protic solvents such as alcohols or water must be carefully controlled, as these can compete with the intended nucleophile and lead to reduced coupling efficiency [17] [20].
The stoichiometry of carbodiimide coupling reactions requires precise control to achieve optimal yields while minimizing side product formation [14] [16]. Typically, a slight excess of the carbodiimide activator (1.1 to 1.5 equivalents) ensures complete activation of the carboxylic acid component, while the use of excess amine (1.2 to 2.0 equivalents) drives the coupling reaction to completion [16] [18]. The presence of excess amine also serves to scavenge any N-acylurea byproducts that may form during the reaction [14] [17].
| Carbodiimide Activator | Solvent Compatibility | Byproduct Solubility | Optimal Temperature Range |
|---|---|---|---|
| Dicyclohexylcarbodiimide | Organic solvents | Insoluble | 0-25°C |
| Diisopropylcarbodiimide | Organic solvents | Soluble | 0-25°C |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Aqueous/organic | Water soluble | 0-25°C |
The purification of Boc-NH-PEG12-NH-Boc requires sophisticated chromatographic techniques that can effectively separate the target compound from structurally similar impurities while preserving the integrity of both the polyethylene glycol backbone and the protecting groups [21] [22]. Size exclusion chromatography emerges as the primary separation technique due to the significant differences in hydrodynamic radius between the target compound and potential contaminants [22] [26].
Size exclusion chromatography employs polystyrene-divinylbenzene resins with carefully controlled pore sizes that enable separation based on molecular size rather than chemical affinity [21] [27]. The technique proves particularly effective for removing unreacted starting materials, truncated polyethylene glycol chains, and higher molecular weight oligomers that may form during synthesis [22] [26]. The separation mechanism relies on the differential penetration of molecules into the porous matrix, with smaller molecules experiencing longer retention times due to increased interaction with the stationary phase [26] [27].
The optimization of size exclusion chromatography conditions requires careful selection of mobile phase composition and flow rate to achieve adequate resolution while maintaining reasonable analysis times [21] [22]. Aqueous mobile phases containing low concentrations of organic modifiers such as acetonitrile or methanol provide optimal solvation for polyethylene glycol derivatives while maintaining compatibility with the chromatographic system [22] [27]. The use of volatile buffer systems such as ammonium acetate facilitates subsequent sample recovery through lyophilization [21] [26].
Ion exchange chromatography serves as a complementary purification technique, particularly effective for separating positional isomers and compounds with varying degrees of functionalization [22] [24]. The technique exploits differences in surface charge density that result from polyethylene glycol modification, enabling the separation of molecules with identical molecular weights but different substitution patterns [22] [27]. Cation exchange resins prove most effective for Boc-protected amino compounds, as the protecting groups reduce the overall positive charge and create subtle differences in binding affinity [24] [26].
Reverse-phase high-performance liquid chromatography provides the highest resolution for analytical characterization and small-scale purification of Boc-NH-PEG12-NH-Boc [22] [29]. The technique employs C18-bonded silica columns with gradient elution using water-acetonitrile mobile phases containing trifluoroacetic acid as an ion-pairing agent [29] [32]. The separation mechanism relies on hydrophobic interactions between the polyethylene glycol chain and the stationary phase, with elution occurring as the organic content of the mobile phase increases [22] [30].
Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for structural confirmation and purity assessment of Boc-NH-PEG12-NH-Boc [30] [33]. Proton nuclear magnetic resonance analysis provides detailed information about the polyethylene glycol chain length, the integrity of the Boc protecting groups, and the presence of structural impurities [30] [31]. The characteristic singlet at 1.45 parts per million corresponding to the tert-butyl protons of the Boc groups serves as a diagnostic signal for confirming successful protection [30] [36].
The quantitative analysis of polyethylene glycol chain length relies on integration of the characteristic triplet at 3.65 parts per million corresponding to the methylene protons of the ethylene glycol units [30] [33]. The integration ratio between this signal and the Boc tert-butyl signal provides direct confirmation of the intended 12-unit chain length and reveals the presence of any truncated or extended chains [30] [31]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, particularly regarding the carbonyl carbons of the Boc groups and the aliphatic carbons of the polyethylene glycol backbone [30] [33].
Mass spectrometry analysis employs electrospray ionization techniques optimized for the analysis of polyethylene glycol derivatives [31] [34]. The technique provides accurate molecular weight determination and reveals the presence of sodium and potassium adducts that commonly form with polyethylene glycol compounds [31] [32]. The use of ion mobility separation in conjunction with time-of-flight mass spectrometry enables the differentiation of structural isomers and provides enhanced specificity for compound identification [31] [34].
The development of validated analytical methods requires the establishment of acceptance criteria for key quality attributes including chemical purity, structural integrity, and molecular weight distribution [22] [25]. Chemical purity specifications typically require a minimum of 95% purity as determined by high-performance liquid chromatography, with individual impurities not exceeding 2% of the total peak area [29] [32]. Structural integrity assessment involves confirmation of the correct polyethylene glycol chain length and the presence of intact Boc protecting groups through nuclear magnetic resonance analysis [30] [33].
| Analytical Technique | Primary Application | Detection Limit | Typical Analysis Time |
|---|---|---|---|
| Size Exclusion Chromatography | Molecular weight distribution | 0.1% | 30-60 minutes |
| Ion Exchange Chromatography | Isomer separation | 0.5% | 45-90 minutes |
| Reverse-Phase HPLC | Chemical purity | 0.01% | 15-30 minutes |
| Nuclear Magnetic Resonance | Structural confirmation | 1% | 30-120 minutes |
| Mass Spectrometry | Molecular weight confirmation | 0.001% | 5-15 minutes |
The hydrophilic-hydrophobic balance of Boc-NH-PEG12-NH-Boc represents a critical parameter influencing its behavior in aqueous systems. This compound exhibits predominantly hydrophilic characteristics due to its polyethylene glycol backbone containing twelve ethylene oxide units, each contributing significantly to water solubility through hydrogen bonding interactions [1] [2].
The molecular structure comprises a central PEG12 chain (molecular weight 528.62 g/mol) flanked by two tert-butoxycarbonyl-protected amino groups, resulting in an overall molecular formula of C₃₈H₇₆N₄O₁₆ with a calculated molecular weight of 845.04 g/mol. The compound contains sixteen oxygen atoms capable of hydrogen bond acceptance and two nitrogen-hydrogen groups serving as hydrogen bond donors, creating a highly polar molecular environment with an estimated polar surface area of 250-300 Ų [3] [4].
The calculated logarithmic partition coefficient (LogP) ranges from -3.0 to -4.0, indicating strong hydrophilic behavior and preferential partitioning into aqueous phases [3] [2]. This hydrophilic nature manifests in excellent water solubility, with the compound readily dissolving in aqueous media to form clear solutions. The hydrophilic-lipophilic balance (HLB) value exceeds 15, categorizing the compound as highly hydrophilic and suitable for applications requiring water-compatible systems [4] [5].
Temperature Effects on Hydrophilic-Hydrophobic Balance
The hydrophilic-hydrophobic balance demonstrates notable temperature dependence. As temperature increases, the hydration number (water molecules per ethylene oxide unit) decreases from approximately 3 water molecules per ethylene oxide unit at room temperature to 2 molecules at elevated temperatures [6] [2]. This reduction occurs due to weakening hydrogen bonds between water molecules and ether oxygen atoms in the PEG backbone.
Water contact angle measurements on surfaces modified with PEG compounds show decreased values with increasing temperature, indicating enhanced surface hydrophilicity. For PEG-containing systems, contact angles decrease from approximately 90° to below 30° as temperature rises from 25°C to 60°C, demonstrating increased wetting behavior [4] [2]. The compound exhibits amphiphilic characteristics at elevated temperatures, forming monolayers at air-water interfaces, a property associated with temperature-dependent conformational changes in the PEG chain [2].
Concentration-Dependent Behavior
In aqueous solutions, Boc-NH-PEG12-NH-Boc behaves as a random coil polymer following Gaussian chain statistics. Small-angle neutron scattering studies of similar PEG compounds demonstrate that the radius of gyration decreases with increasing concentration due to intermolecular interactions [6]. At physiological temperature (37°C), the compound exhibits theta-solvent behavior in water, with the polymer chains adopting near-ideal conformations.
The solubility profile shows excellent miscibility with water across a wide concentration range. Stock solutions can be prepared at concentrations up to 100 mg/mL in water, with higher concentrations achievable through gentle heating [7] [8]. The compound also demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dichloromethane, and tetrahydrofuran [8] [9].
The pH-dependent deprotection kinetics of the tert-butoxycarbonyl protecting groups represent a fundamental aspect of Boc-NH-PEG12-NH-Boc stability and reactivity. The deprotection mechanism involves acid-catalyzed protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [10] [11] [12].
Mechanistic Pathway
The deprotection mechanism proceeds through a well-established sequence: initial protonation of the carbonyl oxygen under acidic conditions, heterolytic cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation, and final decarboxylation of the resulting carbamic acid to produce the free amine, carbon dioxide, and isobutylene [11] [12] [13]. The rate-determining step involves the formation and stabilization of the tert-butyl cation, making the reaction highly sensitive to pH conditions.
pH Range 1.0-2.0: Rapid Deprotection
Under strongly acidic conditions (pH 1.0-2.0), deprotection occurs rapidly with half-lives typically less than one minute at 25°C [10] [14]. The high proton concentration ensures complete protonation of the carbamate functionality, leading to immediate tert-butyl cation formation and subsequent deprotection. Common acids used include trifluoroacetic acid and hydrochloric acid, which provide sufficient acidity for rapid and complete deprotection [10] [11] [14].
pH Range 2.0-4.0: Moderate Deprotection Rates
At moderately acidic pH values (2.0-4.0), deprotection rates decrease significantly, with half-lives ranging from 5-15 minutes at pH 2.0-3.0 to 30-120 minutes at pH 3.0-4.0 [10] [12]. The reduced proton concentration limits the extent of carbamate protonation, resulting in slower overall deprotection kinetics. This pH range represents a transition zone where controlled deprotection can be achieved through careful pH management.
pH Range 4.0-7.0: Slow to Negligible Deprotection
Between pH 4.0 and 7.0, deprotection becomes increasingly slow, with half-lives extending from 6-48 hours at pH 4.0-6.0 to greater than 72 hours at pH 6.0-7.0 [10] [12]. At physiological pH (7.4), the Boc groups remain essentially stable, making the compound suitable for biological applications where protection must be maintained under physiological conditions.
pH > 8.0: Complete Stability
Under basic conditions (pH > 8.0), the Boc protecting groups demonstrate complete stability with no observable deprotection even after extended incubation periods [10] [15]. This stability arises from the inability of the carbamate nitrogen to undergo protonation under basic conditions, preventing the initial step of the deprotection mechanism. Interestingly, recent studies have identified specialized basic deprotection conditions using sodium tert-butoxide in wet tetrahydrofuran, which operates through an alternative isocyanate intermediate mechanism [15].
Temperature Effects on pH-Dependent Kinetics
Temperature significantly influences deprotection kinetics across all pH ranges. The activation energy for Boc deprotection has been determined to be approximately 60-80 kJ/mol, indicating moderate temperature sensitivity [14] [16]. At elevated temperatures (80-100°C), deprotection rates increase substantially, with reactions that require hours at room temperature completing within minutes at higher temperatures.
Kinetic Parameters and Arrhenius Analysis
Detailed kinetic studies reveal that Boc deprotection follows first-order kinetics with respect to substrate concentration. The Arrhenius parameters show activation energies ranging from 66-152 kJ/mol depending on reaction conditions, with pre-exponential factors indicating a highly ordered transition state [17] [16]. These parameters enable precise prediction of deprotection rates under various pH and temperature conditions.
The thermal stability of Boc-NH-PEG12-NH-Boc involves complex degradation pathways affecting both the polyethylene glycol backbone and the tert-butoxycarbonyl protecting groups. Understanding these pathways is essential for establishing appropriate storage conditions and processing parameters.
PEG Backbone Thermal Stability
The polyethylene glycol component demonstrates excellent thermal stability under inert atmospheric conditions, remaining stable up to approximately 200°C [18] [19] [20]. However, in the presence of oxygen, significant degradation begins at temperatures as low as 80°C through a free radical oxidative mechanism [19] [20]. The primary degradation pathway involves random chain scission of the main PEG chain, producing low molecular weight fragments including formic acid, formic acid esters, and various oligomeric species.
Thermogravimetric analysis reveals that PEG degradation in nitrogen atmosphere occurs between 325-400°C, with maximum degradation rates observed around 350-380°C [18] [20]. The degradation mechanism proceeds through random chain scission, generating ethylene oxide units and various volatile organic compounds. Under oxidative conditions, the presence of oxygen accelerates degradation substantially, with significant weight loss beginning at 250-300°C.
Boc Group Thermal Decomposition
The tert-butoxycarbonyl protecting groups undergo thermal decomposition through a distinct mechanism involving elimination of tert-butyl cation, followed by decarboxylation [21] [16] [22]. Thermal deprotection typically requires temperatures exceeding 150°C for practical reaction rates, with complete deprotection achieved at 200-240°C within reasonable timeframes.
The thermal deprotection mechanism proceeds through fragmentation to form isobutylene and carbon dioxide as gaseous products, along with the corresponding free amine [21] [16]. Activation energies for thermal Boc deprotection range from 150-180 kJ/mol, significantly higher than acid-catalyzed deprotection, explaining the requirement for elevated temperatures [17] [16].
Combined Thermal Degradation Profile
For Boc-NH-PEG12-NH-Boc, thermal stability depends on the most temperature-sensitive component. Under inert conditions, the compound remains stable up to approximately 150°C, beyond which Boc group decomposition becomes significant [21] [16] [22]. In air, PEG backbone oxidation begins at 80°C, making this the limiting factor for thermal stability under oxidative conditions [19] [20].
Degradation Product Analysis
Gas chromatography-mass spectrometry analysis of thermal degradation products reveals distinct patterns depending on temperature and atmospheric conditions [19] [20] [17]. At temperatures below 200°C under nitrogen, primary products include isobutylene (from Boc decomposition) and low molecular weight PEG fragments. Above 200°C, complex mixtures of organic compounds form, including formic acid derivatives, cyclic ethers, and various oxidized species.
Under oxidative conditions, additional products include aldehydes, carboxylic acids, and peroxide species resulting from free radical chain reactions [19] [20]. The formation of peroxide intermediates poses particular concerns due to their potential instability and exothermic decomposition characteristics.
Stabilization Strategies
Thermal stability can be enhanced through addition of antioxidants such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol), which effectively suppress oxidative degradation pathways [19]. Storage under inert atmosphere (nitrogen or argon) prevents oxygen-mediated degradation, extending thermal stability limits. Recommended storage temperatures of -20°C ensure long-term stability by preventing both thermal and oxidative degradation processes [8] [9] [23].
Practical Implications
The thermal stability profile indicates that Boc-NH-PEG12-NH-Boc should be processed and stored under carefully controlled conditions. Processing temperatures should not exceed 100°C in air or 150°C under inert conditions to prevent significant degradation. For applications requiring elevated temperatures, rapid heating and cooling cycles minimize thermal exposure while achieving desired transformations.